REACTION_CXSMILES
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P(Br)(Br)([Br:3])=O.O[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][N:8]=1>ClCCCl>[Br:3][C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][N:8]=1
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Name
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|
Quantity
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14.4 g
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Type
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reactant
|
Smiles
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P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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OC1=NC=C(C(=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated to reflux
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Type
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TEMPERATURE
|
Details
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the reaction was cooled
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Type
|
CUSTOM
|
Details
|
quenched with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered through a pad of silica eluting with chloroform
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |